5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide
Overview
Description
5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide is a heterocyclic compound that contains a thiazole ring.
Preparation Methods
The synthesis of 5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the oxolane and carboxamide groups. Common synthetic routes include:
Cyclization Reactions: The formation of the thiazole ring can be achieved through cyclization reactions involving thioamides and α-haloketones.
Multicomponent Reactions: These reactions involve the simultaneous formation of multiple bonds in a single reaction vessel, often leading to higher yields and selectivity.
Green Chemistry Approaches: Utilizing environmentally friendly methods such as microwave irradiation and solvent-free conditions to improve the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development
Agrochemicals: Thiazole derivatives are used as fungicides and herbicides in agricultural applications.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug used in the treatment of certain types of leukemia.
These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities, highlighting the versatility and potential of thiazole derivatives in various applications.
Properties
IUPAC Name |
5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-11-8-10(13(18)16-14-15-6-7-20-14)12(19-11)9-4-2-1-3-5-9/h1-7,10,12H,8H2,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTWRHWHXUZDSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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